molecular formula C9H16O3 B14076767 6-Methyl-5-oxooctanoic acid CAS No. 40564-62-3

6-Methyl-5-oxooctanoic acid

Cat. No.: B14076767
CAS No.: 40564-62-3
M. Wt: 172.22 g/mol
InChI Key: ICDVOSSSLOMSLD-UHFFFAOYSA-N
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Description

6-Methyl-5-oxooctanoic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol It is a derivative of octanoic acid, characterized by the presence of a methyl group at the sixth carbon and a keto group at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-oxooctanoic acid typically involves the oxidation of 6-methyl-5-hydroxy-octanoic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent, with careful monitoring of temperature and pH to ensure complete oxidation.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic oxidation. This process uses a catalyst, often a transition metal complex, to facilitate the oxidation reaction under milder conditions and with higher efficiency. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-methyl-5-hydroxy-octanoic acid.

    Substitution: The compound can participate in substitution reactions, where the keto group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

6-Methyl-5-oxooctanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-5-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The keto group in the compound can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can affect metabolic pathways and influence the biological activity of the compound .

Comparison with Similar Compounds

    Octanoic Acid: Lacks the methyl and keto groups, making it less reactive in certain chemical reactions.

    6-Methyl-5-hydroxy-octanoic Acid: Similar structure but with a hydroxyl group instead of a keto group, leading to different reactivity and applications.

    5-Oxo-octanoic Acid: Lacks the methyl group, which can influence its chemical properties and reactivity.

Uniqueness: 6-Methyl-5-oxooctanoic acid is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

40564-62-3

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

6-methyl-5-oxooctanoic acid

InChI

InChI=1S/C9H16O3/c1-3-7(2)8(10)5-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12)

InChI Key

ICDVOSSSLOMSLD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)CCCC(=O)O

Origin of Product

United States

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